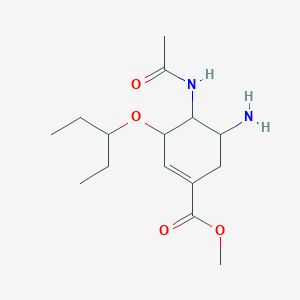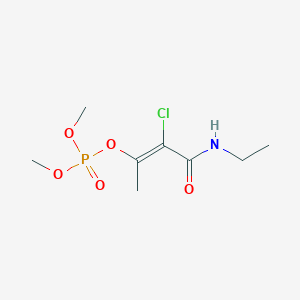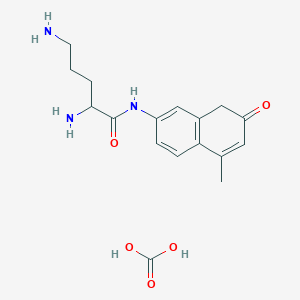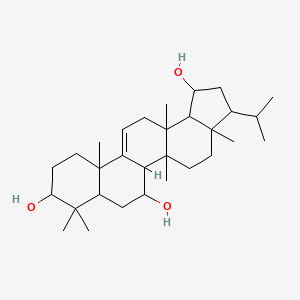
3-Butenoic acid, 2-hydroxy-4-phenyl-, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a butenoic acid backbone with a hydroxyl group and a phenyl group attached to it. The ® configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-4-phenyl-3-butenoic acid with specific strains of microorganisms or their treated products to produce the optically active ®-2-hydroxy-4-phenyl-3-butenoic acid . This process typically requires controlled reaction conditions, including specific temperature, pH, and the presence of catalysts or enzymes.
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then processed to isolate and purify the compound through techniques such as extraction, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenoic acid backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are commonly employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of optically active compounds and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl group play crucial roles in its binding affinity and specificity towards enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Butenoic acid, 2-hydroxy-4-phenyl-, ethyl ester, (2R,3E)
- 2-Hydroxy-4-phenylbut-3-enoic acid
Uniqueness
3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This configuration is crucial for its biological activity and interactions with molecular targets. Compared to its similar compounds, the ®-(9CI) variant exhibits higher specificity and potency in certain biochemical applications.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(E,2R)-2-hydroxy-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/b7-6+/t9-/m1/s1 |
InChI Key |
ZGGWKQRHPWUSNY-XCODYQFDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)

![[5-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate](/img/structure/B15130138.png)

![2-amino-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15130149.png)
![2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B15130152.png)

![7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15130157.png)

![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol](/img/structure/B15130164.png)

![1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B15130181.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15130188.png)
